PI3K|A-IN-7
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Overview
Description
PI3K|A-IN-7 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of PI3K|A-IN-7 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step includes the preparation of essential building blocks through reactions such as halogenation, nitration, and reduction.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield
Chemical Reactions Analysis
PI3K|A-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases
Scientific Research Applications
PI3K|A-IN-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It is extensively used to study the PI3K pathway’s role in cancer progression and to develop targeted cancer therapies
Cell Signaling Studies: Researchers use this compound to investigate the PI3K pathway’s involvement in various cellular processes, including cell growth, survival, and metabolism
Drug Development: The compound serves as a lead molecule for developing new drugs targeting the PI3K pathway, aiming to improve therapeutic efficacy and reduce side effects
Neurodegenerative Diseases: This compound is also explored for its potential in treating neurodegenerative diseases by modulating the PI3K pathway.
Mechanism of Action
PI3K|A-IN-7 exerts its effects by selectively inhibiting the PI3K pathway. It binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
PI3K|A-IN-7 is compared with other PI3K inhibitors, such as:
Alpelisib: A selective PI3K inhibitor used in breast cancer treatment.
Idelalisib: A PI3K delta-specific inhibitor used in chronic lymphocytic leukemia.
Copanlisib: A pan-class I PI3K inhibitor used in specific B cell malignancies.
This compound is unique due to its high selectivity and potency in inhibiting the PI3K pathway, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C17H22N8O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9,11H,1-8,10H2,(H2,18,19,20,23) |
InChI Key |
FUFBBCHWTVTMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NC=NN4)N5CCOCC5 |
Origin of Product |
United States |
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